molecular formula C22H25N3OS B2407307 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide CAS No. 851131-79-8

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide

Cat. No.: B2407307
CAS No.: 851131-79-8
M. Wt: 379.52
InChI Key: AITPUBWUWAGFOY-UHFFFAOYSA-N
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Description

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide is a complex organic compound that features a unique combination of imidazole and thioether functionalities

Preparation Methods

The synthesis of 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring followed by the introduction of the thioether linkage. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.

    Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism by which 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the thioether group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and thioether-containing molecules. Compared to these, 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. For example, thiophene derivatives are known for their applications in medicinal chemistry and materials science , but the presence of the imidazole ring in this compound provides additional versatility and potential for interaction with biological targets.

Biological Activity

The compound 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide is a complex organic molecule notable for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2SC_{16}H_{20}N_2S, with a molecular weight of approximately 288.41 g/mol. The compound contains imidazole and thioether functionalities, which are pivotal in its interaction with biological systems.

Structural Features

  • Imidazole Ring : Contributes to the compound's ability to form hydrogen bonds and participate in biochemical reactions.
  • Thioether Group : Enhances lipophilicity and may influence membrane permeability.
  • Mesityl Group : Provides steric bulk, potentially affecting receptor binding.

Biological Activity

Research indicates that compounds with imidazole and thiazole moieties exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that derivatives of imidazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been reported to inhibit bacterial growth effectively:

CompoundActivityReference
1-(2,3-Dimethylphenyl)-1H-imidazole-2-thiolAntibacterial against E. coli
4-(Thiazol-2-yl)anilineAntifungal

Anticancer Activity

The compound's structural components suggest potential anticancer properties. In vitro studies have indicated that similar thiazole-containing compounds can induce apoptosis in cancer cell lines:

CompoundCancer TypeMechanismReference
N-(5-methyl-4-phenyltiazol-2-yl)-2-substituted thioacetamidesBreast cancer (MCF-7)Caspase activation
4-(Thiazol-2-yl)anilineLung cancer (A549)Cell cycle arrest

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural features allow for potential binding to specific receptors, influencing signaling pathways.

Case Studies

Recent studies have focused on the synthesis and evaluation of similar compounds for their biological activities:

  • A study on imidazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, establishing a framework for future research on this compound's efficacy.

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-14-11-16(3)21(17(4)12-14)24-20(26)13-27-22-23-9-10-25(22)19-8-6-7-15(2)18(19)5/h6-12H,13H2,1-5H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITPUBWUWAGFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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